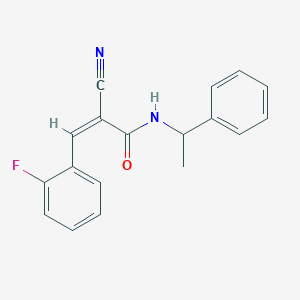
Tert-butyl (5-chloro-2-(2-oxopropyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a chloro-substituted phenyl ring, and an oxopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate typically involves the reaction of 5-chloro-2-(2-oxopropyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The oxopropyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenyl carbamates.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis and other organic transformations .
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors and other bioactive molecules .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as anti-cancer agents and enzyme inhibitors .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(2-chloroethyl)carbamate
- tert-Butyl N-(2-oxopropyl)carbamate
- tert-Butyl N-(5-chlorophenyl)carbamate
Uniqueness
tert-Butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate is unique due to the presence of both a chloro-substituted phenyl ring and an oxopropyl group. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C14H18ClNO3 |
|---|---|
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
tert-butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate |
InChI |
InChI=1S/C14H18ClNO3/c1-9(17)7-10-5-6-11(15)8-12(10)16-13(18)19-14(2,3)4/h5-6,8H,7H2,1-4H3,(H,16,18) |
Clé InChI |
OQKZDSAXTAFPLN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C=C1)Cl)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
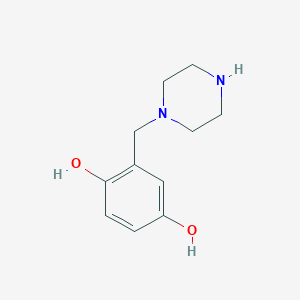
![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
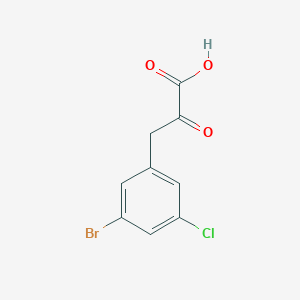
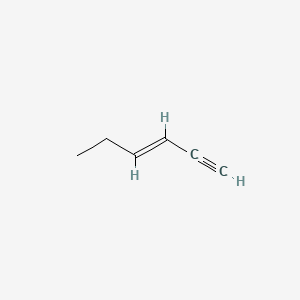
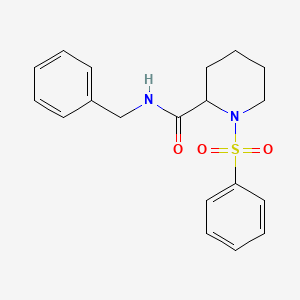
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
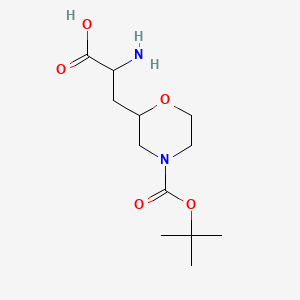
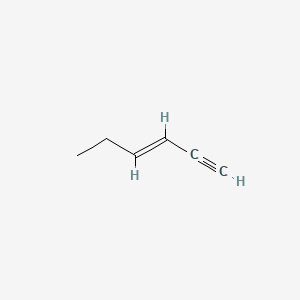
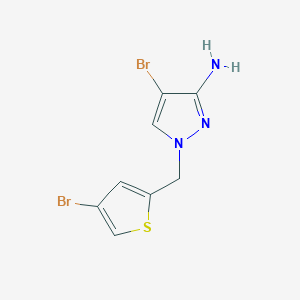
![4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13578390.png)
![tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B13578403.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide](/img/structure/B13578412.png)
